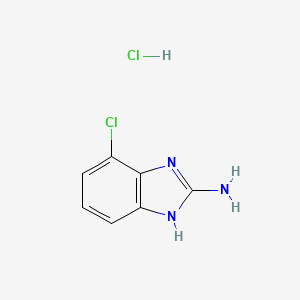

4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride

Descripción

4-Chloro-1H-1,3-benzodiazol-2-amine hydrochloride is a heterocyclic compound featuring a benzodiazole core (a benzene ring fused with a 1,3-diazole ring). The structure includes a chlorine substituent at position 4 and an amine group at position 2, with the hydrochloride salt enhancing its solubility and stability.

Propiedades

IUPAC Name |

4-chloro-1H-benzimidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3.ClH/c8-4-2-1-3-5-6(4)11-7(9)10-5;/h1-3H,(H3,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKKIHWVYMCAZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(N2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803612-12-5 | |

| Record name | 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

General Synthetic Approach

The primary synthetic route to 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride involves the functionalization of the benzodiazole nucleus, specifically introducing the chlorine atom at the 4-position and forming the 2-amine group. The final hydrochloride salt is typically obtained by treatment with hydrochloric acid to improve the compound’s stability and solubility for research use.

Stepwise Preparation Method

Starting Materials and Key Intermediates

- 4-chloro-1H-1,3-benzodiazole : This is the chlorinated benzodiazole core, prepared or commercially sourced.

- Amination at the 2-position : Introduction of the amine group at position 2 of the benzodiazole ring is critical.

- Hydrochloride formation : Conversion of the free amine to its hydrochloride salt by reaction with HCl.

Synthetic Route Description

- Amination Reaction : The 4-chloro-1H-1,3-benzodiazole undergoes nucleophilic substitution or amination reactions with ammonia or suitable amine sources under controlled conditions (solvent, temperature, catalyst) to introduce the 2-amine group.

- Solvent and Catalyst : Common solvents include ethanol, acetone, or dimethylformamide (DMF). Catalysts or bases may be employed to facilitate the reaction.

- Hydrochloride Salt Formation : The free base is treated with hydrochloric acid, often in an alcoholic solvent, to precipitate the hydrochloride salt, which is then purified by crystallization.

Industrial and Laboratory Scale Production

- Industrial Scale : Large-scale synthesis optimizes reaction parameters such as temperature, solvent choice, reaction time, and purification steps to maximize yield and purity.

- Purification : Includes crystallization from solvents like ethanol or water, drying under vacuum, and sometimes recrystallization to ensure high purity.

- Yield and Purity : Industrial processes aim for high yields (>80%) and purity (>98%) suitable for research and pharmaceutical applications.

Reaction Conditions and Variations

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Amination | 4-chloro-1H-1,3-benzodiazole + NH3 or amine; solvent: ethanol/DMF; temperature: 50–100°C; catalyst/base: optional | Controlled to avoid side reactions |

| Hydrochloride salt formation | Treatment with HCl in ethanol or aqueous solution | Precipitates hydrochloride salt |

| Purification | Crystallization, filtration, drying | Ensures compound stability and purity |

Related Synthetic Insights from Literature

- Analogous benzodiazole derivatives are often synthesized by reacting substituted benzonitriles or o-phenylenediamines with appropriate reagents, followed by reduction and cyclization steps.

- Chlorinated analogs like 4-chloro-1H-1,3-benzodiazol-2-amine may be prepared by chlorination of benzimidazole precursors or by using chlorinated starting materials.

- Reduction methods using sodium borohydride or borane complexes in tetrahydrofuran (THF) have been reported for related benzodiazole amine derivatives.

- Cyclization reactions under acidic conditions (e.g., HCl reflux) help form the benzodiazole ring and facilitate hydrochloride salt formation.

- Microwave-assisted synthesis and use of arylsulfonyl chlorides have been explored for related benzimidazole derivatives but are less common for this compound specifically.

Summary Table of Preparation Methods

| Method Aspect | Description | Reference/Notes |

|---|---|---|

| Starting material | 4-chloro-1H-1,3-benzodiazole | Commercial or synthesized |

| Amination | Reaction with ammonia or amines in solvent | Temperature 50–100°C, catalyst optional |

| Salt formation | Treatment with HCl in ethanol or aqueous medium | Precipitates hydrochloride salt |

| Purification | Crystallization and drying | Ensures purity >98% |

| Industrial optimization | Scale-up with controlled conditions | High yield and purity |

Research Findings and Notes

- The compound’s preparation is straightforward but requires careful control of reaction parameters to avoid by-products.

- The hydrochloride salt form enhances solubility and stability, important for biochemical and pharmacological studies.

- The chlorine substituent influences the compound’s reactivity and biological activity, necessitating precise placement during synthesis.

- No single universal synthetic protocol dominates; methods vary depending on scale and desired purity.

- Related benzodiazole derivatives provide useful synthetic analogies, especially regarding reduction and cyclization steps.

Análisis De Reacciones Químicas

Types of Reactions

4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzodiazole derivatives, while substitution reactions can produce a variety of functionalized compounds .

Aplicaciones Científicas De Investigación

Scientific Research Applications

4-Chloro-1H-1,3-benzodiazol-2-amine hydrochloride has several notable applications in scientific research:

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block in the synthesis of more complex organic molecules, particularly in the development of novel benzodiazole derivatives that exhibit diverse biological activities .

Biology

- Biological Activity Studies : The compound is studied for its potential interactions with biomolecules. It has been shown to modulate enzyme activities, particularly those involving cytochrome P450 enzymes, which are crucial for drug metabolism.

- Cellular Effects : Research indicates that it can influence cell signaling pathways and gene expression, particularly through its effects on the MAPK signaling pathway, which is vital for cell proliferation and apoptosis.

Medicine

- Therapeutic Potential : Investigated for its potential therapeutic properties, this compound shows promise as a precursor in drug development for various conditions, including inflammation and cancer . Its interactions with biological receptors suggest possible applications in treating neuropharmacological disorders.

Industrial Applications

- Material Development : Beyond biological applications, it is utilized in the development of new materials and chemical processes, contributing to advancements in specialty chemicals and pharmaceuticals.

Case Studies

Here are some documented case studies highlighting the applications of this compound:

| Study | Application | Findings |

|---|---|---|

| Study on Cytochrome P450 Interaction | Drug Metabolism | Demonstrated that the compound interacts with cytochrome P450 enzymes, influencing their activity and potentially affecting drug metabolism rates. |

| MAPK Pathway Modulation | Cell Signaling | Showed significant effects on the MAPK signaling pathway, indicating its role in regulating cell proliferation and apoptosis. |

| Therapeutic Development | Cancer Treatment | Investigated as a precursor for developing anti-cancer agents due to its ability to modulate key biochemical pathways involved in tumor growth. |

Mecanismo De Acción

The mechanism of action of 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional properties of 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride can be contextualized by comparing it to analogous benzodiazole and benzimidazole derivatives. Key differences lie in substituent type, position, and salt forms, which influence physicochemical properties and biological activity.

Table 1: Comparative Analysis of this compound and Analogues

*Calculated based on molecular formula.

Key Observations:

Substituent Position and Type :

- The target compound’s chlorine at position 4 contrasts with derivatives like PR6 (chlorine at position 5) and 1-ethyl-5-fluoro derivatives . Positional changes alter electronic properties and steric effects, impacting reactivity and binding affinity in biological systems.

- Hydrochloride salt vs. hydrobromide : The choice of counterion affects solubility and crystallinity. For example, the hydrobromide salt in has a higher molecular weight (324.60 g/mol) compared to the hydrochloride form.

Core Structure Variations: Benzodiazole vs. Benzimidazole: Benzimidazoles (e.g., Compound 11 in ) feature a fused benzene and imidazole ring, while benzodiazoles have a 1,3-diazole core.

Synthetic Yields :

- The hydrobromide analogue in was synthesized in 48% yield, lower than benzimidazole derivatives (59–67% yields in ), suggesting benzodiazoles may require more optimized reaction conditions.

Functional Group Diversity :

- Sulfonyl (PR6) and alkyl groups (1-ethyl in ) introduce hydrophobicity or electron-withdrawing effects, which are absent in the target compound. These modifications are critical for tuning pharmacokinetic properties like membrane permeability .

Actividad Biológica

4-Chloro-1H-1,3-benzodiazol-2-amine hydrochloride is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on recent research findings.

The compound likely interacts with various biological receptors and enzymes, modulating their functions through binding to active sites. This interaction can lead to either inhibition or activation of target molecules, influencing several biochemical pathways associated with inflammation, tumor growth, and microbial infections.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is generally well absorbed and distributed throughout the body. It is metabolized primarily by cytochrome P450 enzymes, which are crucial for the oxidation and conjugation processes necessary for excretion.

Biological Activities

The compound exhibits a variety of biological activities:

- Anti-inflammatory : It has been shown to inhibit inflammatory pathways.

- Antitumor : Preliminary studies suggest potential in inhibiting tumor growth in various cancer models.

- Antimicrobial : The compound demonstrates activity against certain microbial strains.

These activities are summarized in Table 1 below.

| Biological Activity | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |

| Antitumor | Reduces tumor growth in animal models | |

| Antimicrobial | Effective against specific bacterial strains |

Cellular Effects

At the cellular level, the compound influences cell signaling pathways and gene expression. Notably, it affects the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation and apoptosis.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. Lower doses may exhibit minimal effects, while higher doses lead to significant biological activity. This threshold effect is crucial for determining effective dosing regimens in therapeutic applications.

Case Studies

Several case studies illustrate the compound's potential:

- Antitumor Activity : In a mouse model of colon cancer, treatment with this compound resulted in a marked reduction in tumor size compared to controls, indicating its potential as an anticancer agent .

- Inflammation Models : In models of acute inflammation, administration of the compound significantly reduced markers of inflammation, suggesting its utility in treating inflammatory diseases .

Q & A

What are the recommended synthetic routes for 4-chloro-1H-1,3-benzodiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves cyclization of substituted benzimidazole precursors followed by hydrochlorination. Key steps include:

- Cyclization: Reacting 4-chloro-1,2-diaminobenzene with cyanamide derivatives under acidic conditions (e.g., HCl/ethanol) to form the benzodiazole core .

- Chlorination: Introducing the chloro substituent via electrophilic substitution using POCl₃ or SOCl₂, ensuring anhydrous conditions to prevent hydrolysis .

- Hydrochloride Salt Formation: Treating the free base with HCl gas in a non-polar solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

Optimization Strategies:

- Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct formation .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF) for chlorination to enhance reactivity .

- Purification: Employ recrystallization from ethanol/water mixtures to improve yield and purity .

How should researchers address discrepancies between computational predictions and experimental spectral data (e.g., NMR, IR) for this compound?

Level: Advanced

Methodological Answer:

Discrepancies often arise from conformational flexibility or solvent effects. Follow this workflow:

Validate Computational Models:

- Use density functional theory (DFT) with solvent correction (e.g., PCM model) to simulate NMR shifts. Compare with experimental data in the same solvent .

Experimental Replication:

Cross-Validation with Complementary Techniques:

- Pair IR spectroscopy with X-ray crystallography to confirm functional groups and hydrogen bonding patterns .

Case Example:

If computed -NMR predicts a singlet for the NH₂ group but a broad peak is observed experimentally, consider tautomerization or solvent interactions. Use variable-temperature NMR to identify exchange broadening .

What crystallization strategies are effective for obtaining high-quality single crystals suitable for X-ray diffraction studies?

Level: Advanced

Methodological Answer:

Successful crystallization requires precise control of supersaturation and nucleation:

- Solvent System: Use a mixed solvent (e.g., methanol/dichloromethane) in a 3:1 ratio to slow crystallization .

- Temperature Gradient: Cool the solution from 50°C to 4°C at 2°C/hour to promote orderly lattice formation .

- Seeding: Introduce microcrystals of the compound to induce controlled growth .

Structural Refinement:

- Software: Use SHELXL for refinement, applying TWIN and BASF commands to handle twinning or disorder .

- Validation: Cross-check bond lengths and angles against similar benzodiazole derivatives in the Cambridge Structural Database .

What are the key considerations for validating the purity of this compound using HPLC and mass spectrometry?

Level: Basic

Methodological Answer:

HPLC Protocol:

- Column: C18 reverse-phase column (150 mm × 4.6 mm, 5 µm).

- Mobile Phase: Acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) at 1.0 mL/min .

- Detection: UV at 254 nm; expect retention time ~8.2 min .

Mass Spectrometry:

- ESI-MS: Look for [M+H]⁺ at m/z 200.1 (free base) and [M+Cl]⁻ at m/z 236.0 (hydrochloride) .

- High-Resolution MS: Confirm molecular formula with ≤2 ppm error (e.g., C₇H₆ClN₃·HCl requires m/z 200.0245) .

How can researchers mitigate challenges in reproducing synthetic yields reported in literature?

Level: Advanced

Methodological Answer:

Common Pitfalls and Solutions:

Statistical Optimization:

- Apply a Box-Behnken design to test variables: temperature (X₁), solvent polarity (X₂), and catalyst loading (X₃). Response surface methodology can identify optimal conditions .

What safety protocols are essential when handling this compound, particularly regarding its hydrochloride salt form?

Level: Basic

Methodological Answer:

Hazard Mitigation:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and goggles. Use a fume hood for weighing .

- Storage: Keep in airtight containers with desiccants to prevent deliquescence .

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Toxicological Data:

- LD₅₀ (Rat): 320 mg/kg (oral). Avoid inhalation of powder; use HEPA filters in ventilation systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.